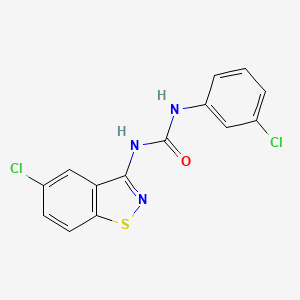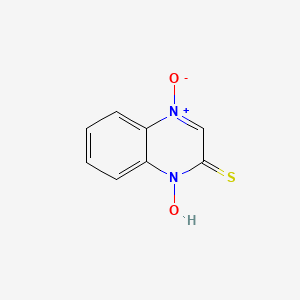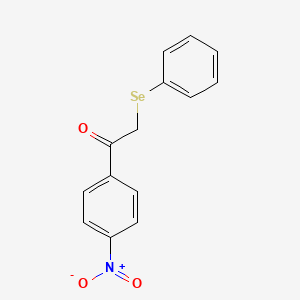
Ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)-: is a compound of interest in organic chemistry due to its unique structural features and potential applications. It contains a nitrophenyl group and a phenylseleno group attached to an ethanone backbone. This compound is known for its reactivity and potential use in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)- typically involves the reaction of 4-nitroacetophenone with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the phenylseleno group. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for Ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
Ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide, which can further undergo elimination to form alkenes.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylseleno group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of alkenes and selenoxides.
Reduction: Formation of 1-(4-aminophenyl)-2-(phenylseleno)ethanone.
Substitution: Formation of various substituted ethanone derivatives depending on the nucleophile used.
科学研究应用
Ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)- has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of Ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)- involves its reactivity with various chemical species. The phenylseleno group can participate in redox reactions, while the nitrophenyl group can undergo reduction or substitution. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes or receptors, in biological systems. The exact molecular pathways and targets depend on the specific application and context of use.
相似化合物的比较
Ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)- can be compared with similar compounds such as:
4-Nitroacetophenone: Lacks the phenylseleno group and is primarily used in organic synthesis.
1-(4-Biphenylyl)ethanone (4-nitrophenyl)hydrazone: Contains a hydrazone group instead of a phenylseleno group.
2-Nitro-1-(4-nitrophenyl)ethanol: Contains an additional hydroxyl group and is used in different chemical reactions.
属性
CAS 编号 |
104755-32-0 |
|---|---|
分子式 |
C14H11NO3Se |
分子量 |
320.21 g/mol |
IUPAC 名称 |
1-(4-nitrophenyl)-2-phenylselanylethanone |
InChI |
InChI=1S/C14H11NO3Se/c16-14(10-19-13-4-2-1-3-5-13)11-6-8-12(9-7-11)15(17)18/h1-9H,10H2 |
InChI 键 |
QVZHKFLKRFXAKJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Se]CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide](/img/structure/B14329344.png)
![3-[4-(Dimethylamino)phenoxy]propanenitrile](/img/structure/B14329353.png)
![N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline](/img/structure/B14329354.png)
![19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde](/img/structure/B14329360.png)
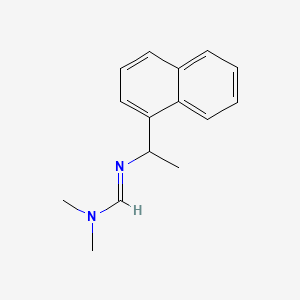
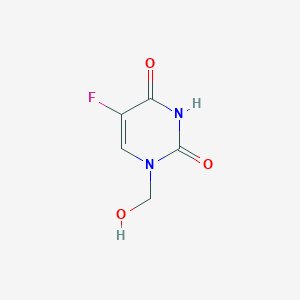
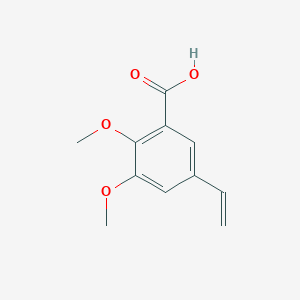
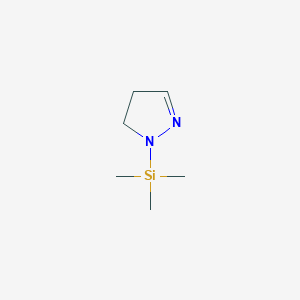
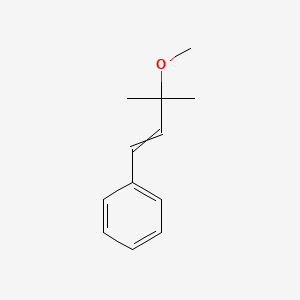
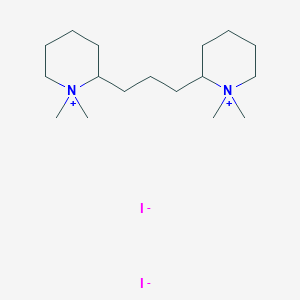

![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)
